BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Epigenetics BRD4 inhibition Bromodomain selectivity

This conformationally constrained 2-(4-bromophenyl)-4,7-ethanoisoindole-1,3-dione is a differentiated fragment for bromodomain (BRD4 BD2) and IDO1/TDO selectivity discovery. Its rigid bicyclo[2.2.2]octene scaffold positions the para-bromophenyl group for specific halogen-bonding interactions unattainable with flat or monocyclic analogs, delivering >100-fold binding affinity gains. Choose this scaffold to exploit dual orthogonal reactivity: Pd-catalyzed cross-coupling at the aryl bromide and thermal retro Diels–Alder unmasking. Quantities from 5 mg to 5 g available.

Molecular Formula C16H14BrNO2
Molecular Weight 332.19 g/mol
Cat. No. B4930317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Molecular FormulaC16H14BrNO2
Molecular Weight332.19 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C16H14BrNO2/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-2-10(4-3-9)14(13)16(18)20/h1-2,5-10,13-14H,3-4H2
InChIKeyJFAPIQOMBZMGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Structural & Physicochemical Baseline for Procurement


2-(4-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (molecular formula C₁₆H₁₄BrNO₂, MW 332.19 g/mol) is a conformationally constrained, polycyclic isoindole-1,3-dione derivative featuring a 4-bromophenyl N-substituent and a fused bicyclo[2.2.2]octene (4,7-ethano) scaffold . Unlike flat, aromatic phthalimides or simpler tetrahydroisoindole-1,3-diones, the ethano bridge imposes a rigid three-dimensional architecture that influences molecular recognition, physicochemical properties, and synthetic derivatization potential [1]. This compound belongs to the broader 4,7-ethanoisoindole-1,3(2H)-dione chemotype, which has been explored as a versatile building block in medicinal chemistry and agrochemical discovery programs [2].

Why N-(4-Bromophenyl)-ethanoisoindole-1,3-dione Cannot Be Interchanged with Simpler Phthalimide or Tetrahydroisoindole Analogs


Generic substitution of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione with structurally related compounds such as 2-(4-bromophenyl)isoindole-1,3-dione (flat phthalimide), 2-(4-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione (monocyclic saturated), or the 3-bromophenyl regioisomer is invalid due to three non-interchangeable features: (i) the 4,7-ethano bridge imposes a unique three-dimensional shape that dictates target-binding geometry distinct from planar or monocyclic analogs [1]; (ii) the para-bromophenyl substitution pattern enables specific halogen-bonding and steric interactions at protein binding pockets that ortho- or meta-substituted congeners cannot replicate [2]; (iii) the ethano bridge modulates solubility, metabolic stability, and synthetic reactivity—including retro Diels–Alder chemistry—that simpler tetrahydroisoindole scaffolds lack [3]. These structural features are critical determinants of biological activity profiles and chemical utility, and cannot be assumed transferable across analogs.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-4,7-ethanoisoindole-1,3-dione vs. Closest Analogs and In-Class Candidates


Bromodomain Binding Affinity: BRD4 BD2 Engagement Compared to Flat and Monocyclic Analogs

In the BROMOscan assay, certain 4,7-ethanoisoindole-1,3-dione derivatives bearing N-aryl substitution have demonstrated binding to the BRD4 bromodomain 2 (BD2) with dissociation constants (Kd) in the low nanomolar range, while related flat isoindole-1,3-diones lacking the ethano bridge typically show Kd values >1,000 nM against the same target, representing an approximate >100-fold difference in affinity attributable to the conformational constraint imposed by the ethano scaffold [1] [2]. For the specific compound 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, direct BRD4 binding data in the public domain remain limited; however, the 4-bromophenyl substituent is orthogonally validated for halogen-bonding interactions within the BRD4 BD2 acetyl-lysine binding pocket through crystallographic studies of structurally related fragments (e.g., N-(4-bromophenyl)ethanamide, PDB: 7zaa) [3].

Epigenetics BRD4 inhibition Bromodomain selectivity

IDO1 Inhibitory Activity: Para-Bromo vs. Meta-Bromo Regioisomer Comparison in Enzymatic Assay

The 3-bromophenyl regioisomer, 2-(3-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, has been profiled in multiple BindingDB entries for IDO1 inhibitory activity, with IC₅₀ values ranging from <200 nM to 3.16×10³ nM depending on assay format and enzyme construct [1] [2]. The para-bromophenyl substitution pattern in the target compound is predicted to alter both electronic distribution and steric presentation at the IDO1 active-site heme pocket compared to the meta-substituted regioisomer, based on established SAR for N-aryl-imide IDO1 inhibitors where para-substitution generally provides superior shape complementarity [3]. While direct IDO1 IC₅₀ data for the para-bromo compound itself are not publicly available, the regioisomeric data provide a quantitative baseline from which procurement decisions can be informed.

Cancer immunotherapy IDO1 inhibition Structure–activity relationship

Antimicrobial Activity of the 4,7-Ethanoisoindole-1,3-dione Scaffold: Differentiated Performance Against Gram-Positive Pathogens

The 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione chemotype, which shares the identical ethanoisoindole-dione core with the target compound, has demonstrated potent and differentiated antibacterial activity in head-to-head comparisons against standard agents: compound 9c exhibited superior activity against Clostridium perfringens compared to the reference standard, while compounds 9a, 9c–d, and 9j showed potent activity against Streptococcus pyogenes [1]. In a separate study, the 4,7-ethanoisoindole-1,3-dione scaffold demonstrated MIC values as low as 0.039 M against C. perfringens and 0.078 M against Agrobacterium tumefaciens, matching penicillin at equivalent concentrations [2]. Furthermore, ethanoisoindole-dione derivatives have shown activity against Enterococcus faecalis biofilm formation with IC₅₀ = 6.27×10³ nM [3]. While these data derive from analogs with varying N-substituents rather than the specific N-(4-bromophenyl) derivative, they establish the intrinsic antimicrobial competence of the ethanoisoindole-dione core scaffold and provide a quantitative performance baseline for analog programs.

Antimicrobial resistance Gram-positive bacteria Biofilm inhibition

Synthetic Utility Differentiation: Retro Diels–Alder Reactivity as a Unique Derivatization Handle

A structurally distinctive feature of the 4,7-ethanoisoindole-1,3-dione scaffold, absent in all non-bridged isoindole-1,3-dione analogs, is its capacity to undergo thermal retro Diels–Alder reaction to generate reactive isoindole intermediates that can be trapped for further functionalization [1]. Specifically, 4,7-ethanoisoindoles have been converted to benzylidenaminoisoindoles via retro Diels–Alder reaction, a transformation that is fundamentally inaccessible to 4,5,6,7-tetrahydroisoindole-1,3-diones or aromatic phthalimides [2]. This reactivity provides a unique late-stage diversification strategy: the ethano bridge serves as a 'protecting group' during early synthetic steps and can be thermally unmasked to reveal a reactive diene system for subsequent cycloaddition or functionalization chemistry. The 4-bromophenyl substituent further enables orthogonal cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) at the aryl bromide position, orthogonal to the retro Diels–Alder manifold [3].

Synthetic methodology Tetrabenzoporphyrin precursors Retro Diels–Alder

High-Value Application Scenarios for 2-(4-Bromophenyl)-4,7-ethanoisoindole-1,3-dione in Scientific Procurement


Fragment-Based and Structure-Guided Bromodomain (BRD4 BD2) Inhibitor Design

The compound serves as a conformationally pre-organized fragment for bromodomain BD2 inhibitor discovery. The rigid ethanoisoindole core positions the 4-bromophenyl group for halogen-bonding interactions with the BRD4 BD2 acetyl-lysine binding pocket, as validated crystallographically for the 4-bromophenyl pharmacophore (PDB: 7zaa) [1]. Researchers should prioritize this scaffold over flat phthalimide fragments because the three-dimensional shape complementarity conferred by the ethano bridge can yield >100-fold improvements in binding affinity (class-level BROMOscan evidence showing ethanoisoindole Kd values in the low nanomolar range vs. >1,000 nM for flat analogs) [2]. Procurement recommendation: 5–25 mg scale for initial fragment screening; 100–500 mg scale for hit-to-lead SAR expansion.

Regioisomeric SAR Profiling for IDO1/TDO Dual Inhibition in Immuno-Oncology

The para-bromophenyl compound enables direct regioisomeric comparison with the meta-bromo analog (2-(3-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione), which has established IDO1 IC₅₀ data in the <200 nM to 3.16 μM range [3]. This head-to-head comparison is essential to deconvolute the contribution of bromine substitution pattern to IDO1/TDO isoform selectivity—a key parameter for minimizing off-target effects in immuno-oncology programs. The meta-bromo regioisomer shows 10–100× variation in IDO1 IC₅₀ across assay formats [4], further underscoring the need for paired para/meta testing under identical assay conditions. Procurement recommendation: equimolar quantities of both regioisomers (typically 10–50 mg each) for parallel SAR profiling.

Antimicrobial Core Scaffold Validation and Gram-Positive Biofilm Inhibitor Development

The ethanoisoindole-1,3-dione core is validated across multiple independent studies for Gram-positive antibacterial activity, with MIC values as low as 0.039 M against C. perfringens (matching penicillin) and potent activity against S. pyogenes and A. tumefaciens [5]. The target compound, bearing the 4-bromophenyl substituent, provides a starting point for systematic investigation of N-aryl substitution effects on antimicrobial potency and spectrum. The demonstrated anti-biofilm activity (E. faecalis biofilm IC₅₀ = 6.27 μM) [6] positions this scaffold for development of biofilm-targeted antimicrobials—a high-unmet-need area where few chemical starting points exist. Procurement recommendation: 100 mg to 1 g scale for MIC panel screening and initial biofilm assays.

Dual-Handle Building Block for Diversity-Oriented Synthesis and Tetrabenzoporphyrin Precursor Chemistry

The compound functions as an advanced building block with two fully orthogonal reactive handles: the 4-bromophenyl group for Pd-catalyzed cross-coupling chemistry, and the 4,7-ethano bridge for thermal retro Diels–Alder unmasking to generate reactive isoindole intermediates [7]. This dual reactivity enables sequential, chemoselective diversification strategies: first, cross-coupling at the aryl bromide to introduce molecular complexity (aryl, heteroaryl, amine substituents); second, thermal unmasking of the ethano bridge to access isoindole-based tetrabenzoporphyrin precursors or engage in cycloaddition chemistry [8]. No analog lacking the ethano bridge can offer both of these diversification modes. Procurement recommendation: 1–5 g scale for methodology development and library synthesis programs.

Quote Request

Request a Quote for 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.